molecular formula C9H7BrF2O2 B13917448 Methyl 2-(2-bromo-3,4-difluorophenyl)acetate

Methyl 2-(2-bromo-3,4-difluorophenyl)acetate

Cat. No.: B13917448
M. Wt: 265.05 g/mol
InChI Key: RNCWUCLVGQXQOP-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-3,4-difluorophenyl)acetate is an organic compound with the molecular formula C9H7BrF2O2 It is a derivative of phenylacetate, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromo-3,4-difluorophenyl)acetate typically involves the esterification of 2-(2-bromo-3,4-difluorophenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromo-3,4-difluorophenyl)acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents used under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: The major products are the substituted phenylacetates.

    Oxidation: The major product is 2-(2-bromo-3,4-difluorophenyl)acetic acid.

    Reduction: The major product is 2-(2-bromo-3,4-difluorophenyl)ethanol.

Scientific Research Applications

Methyl 2-(2-bromo-3,4-difluorophenyl)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromo-3,4-difluorophenyl)acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where it is metabolized in the body to release the active drug. The molecular targets and pathways involved would vary based on the specific drug it is used to synthesize.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromo-2,3-difluorophenyl)acetate
  • Methyl 2-(4-bromo-3-fluorophenyl)acetate
  • Methyl 2-(2-bromo-4-fluorophenyl)acetate

Uniqueness

Methyl 2-(2-bromo-3,4-difluorophenyl)acetate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can lead to different reactivity and properties compared to its analogs, making it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C9H7BrF2O2

Molecular Weight

265.05 g/mol

IUPAC Name

methyl 2-(2-bromo-3,4-difluorophenyl)acetate

InChI

InChI=1S/C9H7BrF2O2/c1-14-7(13)4-5-2-3-6(11)9(12)8(5)10/h2-3H,4H2,1H3

InChI Key

RNCWUCLVGQXQOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C(=C(C=C1)F)F)Br

Origin of Product

United States

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